Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate
Overview
Description
Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a chlorophenyl group attached to an ethylcarbamate backbone
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
It is known that similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-1-(4-chlorophenyl)ethanol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like water or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines, and solvents like dimethyl sulfoxide or acetone.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of specific enzymes or receptors.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceuticals with therapeutic properties. It may be explored for its activity against certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique structure makes it valuable for creating products with specific properties.
Comparison with Similar Compounds
- Tert-butyl 2-amino-1-(4-methylphenyl)ethylcarbamate
- Tert-butyl 2-amino-1-(4-fluorophenyl)ethylcarbamate
- Tert-butyl 2-amino-1-(4-bromophenyl)ethylcarbamate
Comparison:
- Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets.
- Tert-butyl 2-amino-1-(4-methylphenyl)ethylcarbamate has a methyl group instead of a chlorine atom, which may result in different chemical and biological properties.
- Tert-butyl 2-amino-1-(4-fluorophenyl)ethylcarbamate contains a fluorine atom, which can enhance its stability and lipophilicity.
- Tert-butyl 2-amino-1-(4-bromophenyl)ethylcarbamate has a bromine atom, which can affect its reactivity and potential applications in different fields.
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYUZRUJJSGVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082584-93-7 | |
Record name | tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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